molecular formula C25H27N3O3 B2605527 Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate CAS No. 1226448-80-1

Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate

Cat. No. B2605527
CAS RN: 1226448-80-1
M. Wt: 417.509
InChI Key: DGWAOYUMONTPCK-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The compound also contains a quinoline ring, which is a heterocyclic aromatic organic compound with diverse pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are typically synthesized through intra- and intermolecular reactions . The synthesis of quinoline derivatives is also well-documented .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring and a quinoline ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The quinoline ring is a fused ring structure containing a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the carbonyl group and the amino group. Piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Drug Design and Development

Ethyl 3-((6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl)amino)benzoate: is a compound that can be utilized in the design and development of new pharmaceuticals. Its structure contains a piperidine moiety, which is a common feature in many therapeutic agents . The piperidine ring is known for its role in increasing the bioavailability of drugs and can be used to improve the pharmacokinetic properties of new medicinal compounds.

Synthesis of Piperidine Derivatives

This compound serves as a precursor in the synthesis of various piperidine derivatives. These derivatives are important in the pharmaceutical industry, as they are present in more than twenty classes of drugs, including alkaloids . The versatility of the piperidine ring allows for a wide range of substitutions, which can lead to the discovery of compounds with novel pharmacological activities.

Biological Activity Studies

The compound’s structure is conducive to biological activity studies, particularly in the realm of neuroscience. Piperidine derivatives are often explored for their potential effects on the central nervous system, and this compound could be a key player in the development of new neuroactive drugs .

Pharmacological Applications

In pharmacology, the compound can be investigated for its efficacy as a potential drug candidate. Its molecular framework allows for interactions with various biological targets, which can be leveraged to treat a range of diseases . The compound’s ability to bind to specific receptors or enzymes can be studied to develop targeted therapies.

Chemical Diversity in Drug Discovery

The compound contributes to chemical diversity in drug discovery programs. Its unique structure can be used to build libraries of compounds for high-throughput screening against a multitude of biological targets. This approach can identify promising leads for further development into therapeutic agents .

Material Science Applications

Beyond pharmaceuticals, the compound’s structural features may also find applications in material science. The presence of the quinoline moiety offers potential for the development of organic electronic materials, as quinolines are known for their conductive properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , and quinoline derivatives have diverse pharmacological properties . Therefore, the mechanism of action could vary widely depending on the specific biological targets of the compound.

Future Directions

Future research on this compound could involve further exploration of its synthesis methods, as well as investigation into its potential uses in pharmaceuticals or other applications. Given the presence of both piperidine and quinoline rings in its structure, it could have interesting biological activity that could be worth exploring .

properties

IUPAC Name

ethyl 3-[[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-31-25(30)18-8-7-9-19(15-18)26-22-16-23(24(29)28-12-5-4-6-13-28)27-21-11-10-17(2)14-20(21)22/h7-11,14-16H,3-6,12-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWAOYUMONTPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[6-methyl-2-(piperidine-1-carbonyl)quinolin-4-yl]amino}benzoate

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